Epiblastin A -

Epiblastin A

Catalog Number: EVT-267458
CAS Number:
Molecular Formula: C12H10ClN7
Molecular Weight: 287.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epiblastin A is a small molecule that acts as a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, particularly CK1α and CK1δ. [, ] It plays a crucial role in scientific research as a tool to investigate the biological functions of CK1 in various cellular processes, including stem cell reprogramming and cancer cell growth. [, ]

Triamterene (TR)

Compound Description: Triamterene (TR) is a potassium-sparing diuretic. It was identified as an initial hit in a phenotypic screen looking for small molecules that could reprogram mouse epiblast stem cells (EpiSCs) into cells similar to embryonic stem cells (cESCs) by monitoring Oct4-GFP expression. []

Relevance: While Triamterene itself was found to have low efficiency in inducing the desired cellular transition, it served as a starting point for further research. This led to the synthesis of a Triamterene-derived compound collection, which ultimately resulted in the identification of Epiblastin A and its derivatives as more potent inducers of reprogramming by inhibiting Casein Kinase 1 (CK1). []

Compound Description: Cetuximab is a monoclonal antibody that acts as an epidermal growth factor receptor (EGFR) inhibitor, commonly used in cancer treatment. []

Relevance: In a study investigating the efficacy of Epiblastin A in colorectal cancer (CRC) models, Cetuximab was used as a positive control for comparison. The study found that Epiblastin A had a similar effect on tumor volume and body weight in CRC patient-derived xenograft (PDX) mice models compared to Cetuximab. [] While both compounds demonstrated efficacy in these models, they target different pathways. Epiblastin A inhibits CK1α, whereas Cetuximab targets EGFR.

Epiblastin A Derivatives

Compound Description: These are structurally related compounds derived from Epiblastin A, synthesized and investigated for their ability to reprogram EpiSCs into cESCs. []

Source

Epiblastin A was first reported in a study by Ursu Andrei et al., where it was shown to promote the conversion of epiblast stem cells into a more pluripotent state by inhibiting casein kinase 1 activity . The compound is synthesized from pteridine derivatives, which are known for their diverse biological activities.

Classification

Epiblastin A belongs to the class of small molecule inhibitors, specifically targeting protein kinases. It is classified as a casein kinase 1 inhibitor, which plays a significant role in various cellular processes including cell cycle regulation and signal transduction.

Synthesis Analysis

Methods

The synthesis of Epiblastin A involves several steps that focus on modifying pteridine derivatives. The primary method includes:

  1. Starting Material: Pteridine derivatives are used as the base structure.
  2. Substitution Reactions: Chemical modifications occur at the C2 and C6 positions of the pteridine ring to enhance biological activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Technical Details

The synthesis typically employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purification.
  • Mass Spectrometry for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the synthesized compound .
Molecular Structure Analysis

Structure

Epiblastin A has a complex molecular structure characterized by a pteridine core. The specific arrangement of functional groups at various positions contributes to its inhibitory activity against casein kinase 1.

Data

  • Molecular Formula: C14H12N4O
  • Molecular Weight: Approximately 240.27 g/mol
  • Structural Features: The molecule contains nitrogen heterocycles, which are essential for its interaction with kinase targets .
Chemical Reactions Analysis

Reactions

Epiblastin A primarily acts through inhibition of casein kinase 1, affecting downstream signaling pathways. Key reactions include:

  1. Inhibition of Phosphorylation: By binding to the active site of casein kinase 1, Epiblastin A prevents the phosphorylation of substrates like β-catenin, which is critical in Wnt signaling.
  2. Reprogramming Mechanism: The inhibition leads to changes in cellular signaling that promote the reprogramming of epiblast stem cells into embryonic stem cells .

Technical Details

The kinetic parameters of Epiblastin A's interaction with casein kinase 1 have been characterized using enzyme assays that measure phosphorylation rates in the presence and absence of the inhibitor.

Mechanism of Action

Process

Epiblastin A exerts its effects by binding to casein kinase 1 and inhibiting its enzymatic activity. This results in:

  • Reduced phosphorylation of key regulatory proteins involved in cell signaling.
  • Activation of pathways that favor pluripotency and self-renewal in stem cells.

Data

The compound has been shown to significantly increase Oct4 expression, a marker indicative of pluripotency, thereby facilitating the transition from epiblast stem cells to embryonic stem cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the pteridine ring .
Applications

Scientific Uses

Epiblastin A has several potential applications in scientific research and medicine, including:

  • Stem Cell Research: Its ability to induce pluripotency makes it valuable for studies on stem cell biology and regenerative medicine.
  • Drug Development: As a casein kinase 1 inhibitor, it serves as a lead compound for developing therapeutic agents targeting various diseases, including cancer .
  • Cellular Reprogramming Studies: Useful in understanding mechanisms behind cellular differentiation and reprogramming processes.
Introduction to Epiblastin A

Discovery and Historical Context

Epiblastin A emerged from a 2016 landmark study that screened the LOPAC®1280 library for compounds inducing Oct4-GFP expression in mouse epiblast stem cells (EpiSCs). The initial hit, triamterene—a diuretic with unknown stem cell activity—was identified as a weak inducer of reprogramming. Through systematic medicinal chemistry optimization, researchers synthesized a derivative collection that yielded Epiblastin A, a potent analog exhibiting >20-fold enhanced reprogramming activity compared to the parent compound. Target deconvolution studies revealed casein kinase 1 (CK1) isoforms α, δ, and ε as primary cellular targets, with Epiblastin A acting as a selective ATP-competitive inhibitor (IC₅₀ = 0.8–1.2 μM). This discovery provided the first pharmacological evidence linking CK1 inhibition to pluripotency acquisition [1].

Table 1: Key Events in Epiblastin A Development

YearMilestoneExperimental SystemSignificance
2016Identification of triamterene as initial hitOct4-GFP reporter EpiSCsFirst compound shown to induce EpiSC→ESC conversion
2016Development of Epiblastin AStructure-activity relationship (SAR) analysisOptimized potency and selectivity for CK1 inhibition
2016Target identificationKinase profiling and cellular assaysCK1α/δ/ε established as mechanistic targets
2021Validation in synthetic embryo systemsBlastocyst-like hemisphere (BCLH) assaysConfirmed induction of trilineage blastocyst features [6]

Significance in Stem Cell Reprogramming and Pluripotency Research

Epiblastin A addresses a fundamental challenge in regenerative medicine: the inefficient conversion of "primed" epiblast stem cells (EpiSCs, resembling post-implantation embryos) to naïve embryonic stem cells (ESCs, resembling pre-implantation embryos). Unlike transcription factor-based reprogramming, Epiblastin A achieves this chemically through:

  • Epigenetic remodeling: Demethylation of pluripotency promoter regions (e.g., Nanog, Esrrb) via CK1 inhibition, activating ground-state pluripotency genes [1] [6]
  • Morphological transformation: Induction of compact, dome-shaped ESC-like colonies within 7–10 days of treatment
  • Functional validation: Generated cells pass teratoma formation assays and contribute to chimeric embryos (though with lower efficiency than mouse ESCs) [10]

Table 2: Reprogramming Efficiency of Epiblastin A vs. Conventional Methods

Reprogramming MethodCell SourceEfficiency (%)TimeframeKey Advantages
Epiblastin A treatmentMouse EpiSCs15–20%10–14 daysChemically defined; no genetic modification
OSKM transcription factorsMouse fibroblasts0.1–1%14–21 daysBroad somatic cell applicability
LIF/STAT3 activationMouse EpiSCs<5%14–28 daysPhysiological pathway mimicry

Critically, Epiblastin A-induced cells exhibit:

  • Reactivation of endogenous Oct4 and Nanog
  • DNA hypomethylation at imprinting control regions
  • Bivalent histone marks at developmental gene promoters [1]

Key Research Objectives and Unanswered Questions

Despite its utility, Epiblastin A faces unresolved challenges:

  • Isoform specificity: CK1 has 7 mammalian isoforms; whether Epiblastin A’s effects require concurrent α/δ/ε inhibition remains unclear. Selective CK1δ inhibitors (e.g., PF670462) show partial reprogramming activity, suggesting isoform-specific roles [1].
  • Molecular dynamics: How CK1 inhibition precisely dismantles EpiSC-specific gene networks is incompletely mapped. CK1 phosphorylates β-catenin, TCF3, and epigenetic modifiers—potential nodes in reprogramming regulation.
  • Human translation: Primed-to-naïve human PSC conversion remains inefficient (<5%) even with Epiblastin A analogues. Primate cells exhibit G1 phase stall and premature differentiation post-reprogramming [10].
  • In vivo applicability: Can Epiblastin A enhance chimera formation in human-animal hybrids? Current data show <0.001% chimerism in non-human primates [10].

Future research priorities include:

"Developing next-generation CK1 inhibitors with improved isoform selectivity and pharmacokinetic profiles for in vivo reprogramming applications, particularly in human cells where metabolic and epigenetic barriers are more pronounced." [1] [6] [10]

Table 3: Research Questions and Experimental Approaches

Unanswered QuestionCurrent InsightsProposed Approaches
CK1 isoform-specific rolesCK1δ knockdown enhances reprogramming more than CK1αIsoform-selective inhibitors; CRISPR-Cas9 screens
Human EpiSC reprogrammingTL2iLGoY medium + Epiblastin A enhances efficiencyHuman blastoid models; modified culture conditions
In vivo delivery feasibilityPoor solubility limits murine studiesNanoparticle encapsulation; prodrug development

Properties

Product Name

Epiblastin A

IUPAC Name

6-(3-chlorophenyl)pteridine-2,4,7-triamine

Molecular Formula

C12H10ClN7

Molecular Weight

287.71 g/mol

InChI

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)

InChI Key

ZWNKKZSRANLVEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N

Solubility

Soluble in DMSO

Synonyms

Epiblastin A; AUE;

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.